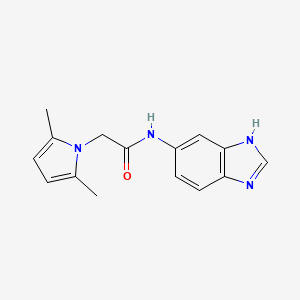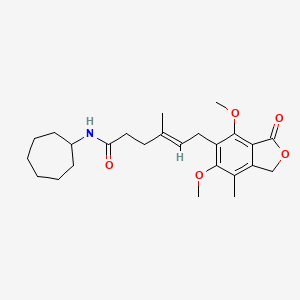
N-(1H-benzimidazol-5-yl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1H-1,3-BENZIMIDAZOL-5-YL)-2-(2,5-DIMETHYL-1H-PYRROL-1-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of benzimidazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-1,3-BENZIMIDAZOL-5-YL)-2-(2,5-DIMETHYL-1H-PYRROL-1-YL)ACETAMIDE typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of Pyrrole Moiety: The pyrrole ring can be introduced through a reaction with a suitable pyrrole derivative, often involving a coupling reaction.
Acetamide Formation: The final step involves the formation of the acetamide group, which can be achieved by reacting the intermediate with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1H-1,3-BENZIMIDAZOL-5-YL)-2-(2,5-DIMETHYL-1H-PYRROL-1-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(1H-1,3-BENZIMIDAZOL-5-YL)-2-(2,5-DIMETHYL-1H-PYRROL-1-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to disruption of metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and leading to physiological effects.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole Derivatives: Compounds with similar benzimidazole cores, such as albendazole and mebendazole.
Pyrrole Derivatives: Compounds with similar pyrrole rings, such as pyrrole-2-carboxylic acid and pyrrole-2-carboxamide.
Uniqueness
N-(1H-1,3-BENZIMIDAZOL-5-YL)-2-(2,5-DIMETHYL-1H-PYRROL-1-YL)ACETAMIDE is unique due to its specific combination of benzimidazole and pyrrole moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C15H16N4O |
|---|---|
Molekulargewicht |
268.31 g/mol |
IUPAC-Name |
N-(3H-benzimidazol-5-yl)-2-(2,5-dimethylpyrrol-1-yl)acetamide |
InChI |
InChI=1S/C15H16N4O/c1-10-3-4-11(2)19(10)8-15(20)18-12-5-6-13-14(7-12)17-9-16-13/h3-7,9H,8H2,1-2H3,(H,16,17)(H,18,20) |
InChI-Schlüssel |
QDARWQQDKMPWHA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(N1CC(=O)NC2=CC3=C(C=C2)N=CN3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanone](/img/structure/B10989721.png)

![2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide](/img/structure/B10989728.png)
![Ethyl (2-{[3-(4-hydroxyquinazolin-2-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B10989738.png)
![N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-4-benzylpiperazine-1-carboxamide](/img/structure/B10989748.png)
![ethyl 2-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10989753.png)
![Methyl (1-{[5-hydroxy-3-(thiophen-3-ylcarbonyl)-1-benzofuran-4-yl]methyl}piperidin-4-yl)acetate](/img/structure/B10989760.png)
![2-Cyclopropyl-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B10989768.png)
![N-[3-(acetylamino)phenyl]-2-{1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide](/img/structure/B10989775.png)
![methyl 5-propyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B10989781.png)
![N-(2,3-Dioxo-1,2,3,4-tetrahydro-6-quinoxalinyl)-2-[1-(1H-pyrrol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B10989786.png)
![2-(6-chloro-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide](/img/structure/B10989793.png)
![(6-Fluoro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B10989814.png)
![N-(2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-2-((5-hydroxy-2,2-dimethyl-4-oxochroman-7-yl)oxy)acetamide](/img/structure/B10989818.png)
